molecular formula C₆H₅D₃INO B132888 3-Hydroxy-1-methylpyridinium iodide CAS No. 7500-05-2

3-Hydroxy-1-methylpyridinium iodide

Cat. No. B132888
CAS RN: 7500-05-2
M. Wt: 237.04 g/mol
InChI Key: PTNGQQDWNQHRAZ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylpyridinium iodide is a chemical compound that has been studied for various applications, including its potential use in crystal engineering, organic synthesis, and as a reactivator of acetylcholinesterase poisoned with organophosphorus compounds. The compound's structure and properties have been analyzed using various spectroscopic and computational methods, revealing insights into its molecular geometry, vibrational spectra, and reactivity .

Synthesis Analysis

The synthesis of 3-Hydroxy-1-methylpyridinium iodide-related compounds has been achieved through different methods. For instance, the selective hydrogenation of 3-hydroxypyridinium salts using an iridium catalyst has been reported, providing a practical approach for the synthesis of piperidin-3-ones, which are valuable intermediates in pharmaceutical chemistry . Additionally, the compound has been synthesized as part of a study to reactivate acetylcholinesterase, although the reactivity potency of the synthesized compounds was found to be negligible .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1-methylpyridinium iodide and related compounds has been extensively studied using X-ray diffraction, vibrational spectroscopy (FT-IR and FT-Raman), and density functional theory (DFT) calculations. These studies have provided detailed information on the molecular geometry, including the orientation of substituents and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding .

Chemical Reactions Analysis

The reactivity of 3-Hydroxy-1-methylpyridinium iodide has been explored in various contexts. For example, its polarographic reduction has been investigated, revealing a one-electron transfer process . Additionally, ring-opening and ring-closing reactions of related pyridinium compounds have been studied, demonstrating the compound's potential in organic synthesis and transformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-1-methylpyridinium iodide have been characterized through experimental and computational methods. These studies have provided insights into the compound's vibrational assignments, bond strength, electron density distribution, and chemical reactivity sites. NMR spectroscopy has also been used to investigate the compound's isotropic chemical shifts, which show good agreement with theoretical predictions . Furthermore, the compound's crystal structure has been analyzed, revealing the importance of selecting appropriate counterions to achieve desired structural properties .

Scientific Research Applications

Reaction with Hydroxylamine and Derivatives

1-Methylpyridinium salts, including derivatives like 3-hydroxy-1-methylpyridinium iodide, have been explored in reactions with hydroxylamine. These reactions have been found to yield various products depending on the substituents on the pyridinium ring. For example, 3-acetyl-1-methylpyridinium iodide can generate hydroximino-pyridine 1-oxide and isoxazoles (Möhrle & Niessen, 2000).

Peptide Synthesis

2-Chloro-1-methylpyridinium iodide, a closely related compound, serves as a coupling reagent in peptide synthesis, demonstrating potential applications of 3-hydroxy-1-methylpyridinium iodide in similar fields (Keese et al., 1985).

Molecular Structure Studies

The structural and conformational properties of compounds like 2,3-diethoxycarbonyl-1-methylpyridinium iodide have been investigated using various methods including X-ray diffraction, NMR, FTIR, and Raman spectroscopy, providing insights into the properties of pyridinium derivatives (Barczyński et al., 2013).

Potential in Reactivating Acetylcholinesterase

Studies on hydroxyphenyl-1-methylpyridinium-iodide derivatives as potential reactivators of acetylcholinesterase poisoned with organophosphorus compounds suggest potential medical applications for pyridinium iodides (Riggio et al., 1983).

Reactions in Aqueous Solutions

Reactions of 3-cyano-1-methylpyridinium iodide in aqueous amine solutions result in various products, showcasing the reactivity of these compounds under different conditions (Moracci et al., 1979).

Polarographic Reduction Study

The polarographic reduction of 1,1'-dimethyl-3,3'-oxybispyridinediium diiodide, a related compound, has been studied, hinting at the electrochemical properties of pyridinium iodides (Barker & Summers, 1983).

Oxidation of Alcohols

3-Hydroxy-N-methylacridinium iodide has shown the ability to oxidize alcohols, indicating the potential of pyridinium iodides in organic synthesis and as model compounds for enzymatic reactions (Shinkai et al., 1980).

Acidimetric Determination of Thiol Groups

2-Chloro-1-methylpyridinium iodide reacts with thiol groups, enabling acidimetric determination of these groups, which could extend to similar applications for 3-hydroxy-1-methylpyridinium iodide (Bald, 1980).

Ionic Liquid for Synthesis

1-Butyl-2-methylpipyridinium iodide, an ionic liquid, has been utilized for the synthesis of pharmaceutically-active heterocycles, suggesting potential roles for pyridinium iodides in green chemistry and solvent-free conditions (Nikoofar & Peyrovebaghi, 2019).

properties

IUPAC Name

1-methylpyridin-1-ium-3-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.HI/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNGQQDWNQHRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-methylpyridinium iodide

CAS RN

7500-05-2
Record name Pyridinium, 3-hydroxy-1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7500-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 3-hydroxy-1-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, iodide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400091
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Takeuchi, N Dennis - Organic Magnetic Resonance, 1976 - Wiley Online Library
13 C NMR spectra of 1‐methyl‐, 1‐phenyl‐ and 1, 6‐dimethyl‐pyridinium‐3‐oxide, 3‐methylphthalazinium 1‐oxide and anhydro‐3‐methanesulphonamido‐1‐methylpyridinium …
Number of citations: 33 onlinelibrary.wiley.com
A Schmidt - Advances in Heterocyclic Chemistry, 2003 - books.google.com
… An association constant of 2.3 in water was reported for 3-hydroxy-1-methylpyridinium iodide (56JA2537), so that the formation of ion pairs is probably the reason for this observation. …
Number of citations: 113 books.google.com
VK Aggarwal, RS Grainger, GK Newton… - Organic & …, 2003 - pubs.rsc.org
… 3-Hydroxy-1-methylpyridinium iodide (2.8 g, 11 mmol) and N,N-diisopropylethylamine (2.1 ml, 11 mmol) were added to a solution of alkene 5 (1.5 g, 10 mmol) in dry dichloromethane (…
Number of citations: 39 pubs.rsc.org
A Schmidt - Current Organic Chemistry, 2004 - ingentaconnect.com
… The potentiometrically determined pKa values of 3-hydroxy-1-methylpyridinium iodide, chloride, and bromide 1 at 20C in water are 4.96 [10]. 1-Hydroxypyridinium 3 has the …
Number of citations: 58 www.ingentaconnect.com
H Glasner, S Meker, EY Tshuva - Journal of Organometallic Chemistry, 2015 - Elsevier
Cationic titanium(IV) phenolato complexes with a pyridinium ligand were synthesized from their isopropoxo precursors, and featured improved solubility in water/DMSO solutions. High …
Number of citations: 11 www.sciencedirect.com

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